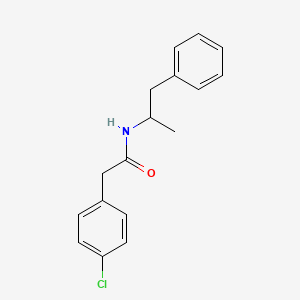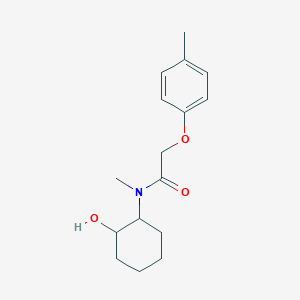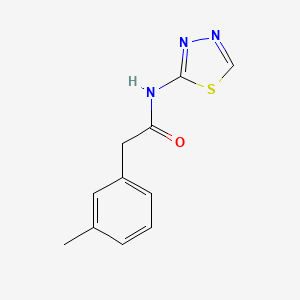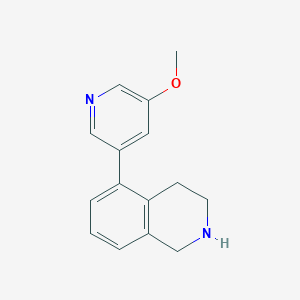![molecular formula C19H17ClN4O2 B5429065 N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5429065.png)
N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea, also known as CMX-2043, is a small molecule drug that has shown promising results in scientific research for various diseases.
作用机制
N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea works by activating the mitochondrial ATP-sensitive potassium channel (mKATP), which plays a crucial role in cellular energy metabolism and cell survival. By activating mKATP, this compound can protect cells from oxidative stress, inflammation, and apoptosis, which are all involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound can reduce oxidative stress, inflammation, and apoptosis in various cell types, including cardiomyocytes, neurons, and cancer cells. It has also been shown to improve mitochondrial function and energy metabolism in these cells.
实验室实验的优点和局限性
One of the advantages of N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea is its relatively low toxicity, which makes it a safe drug candidate for preclinical and clinical studies. However, its low solubility and poor bioavailability can limit its effectiveness in vivo. Therefore, further studies are needed to optimize its formulation and delivery methods.
未来方向
There are several future directions for N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea research. One direction is to further investigate its potential therapeutic use in cardiovascular diseases, such as heart failure and ischemia-reperfusion injury. Another direction is to explore its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound's anti-cancer properties warrant further investigation for its potential use in cancer therapy. Finally, the optimization of its formulation and delivery methods can improve its effectiveness in vivo and increase its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has shown potential therapeutic use in various diseases. Its mechanism of action involves the activation of mKATP, which protects cells from oxidative stress, inflammation, and apoptosis. Although it has some limitations, further studies can optimize its formulation and delivery methods and explore its potential for clinical use.
合成方法
N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea can be synthesized by reacting 3-chloro-4-methylaniline with 4-(6-methyl-3-pyridazinyl)phenol in the presence of a base. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and N,N-dimethylformamide to form this compound.
科学研究应用
N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea has been extensively studied for its potential therapeutic use in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties, which make it a promising drug candidate for the treatment of these diseases.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-12-3-5-15(11-17(12)20)22-19(25)21-14-6-8-16(9-7-14)26-18-10-4-13(2)23-24-18/h3-11H,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBLHVDVLQYKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=NN=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5429000.png)


![4-methoxy-3-methyl-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B5429011.png)
![3-{[(2-fluoro-5-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5429019.png)
![N-[3-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)-2-methylphenyl]-2-furamide hydrochloride](/img/structure/B5429034.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5429037.png)


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5429056.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5429057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5429071.png)
![7-(2,3-dimethylphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5429072.png)